1-(2-Aminoethyl)imidazolidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)imidazolidin-2-one hydrochloride is a chemical compound with the molecular formula C5H11N3O·HCl. It is a derivative of imidazolidinone, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminoethyl)imidazolidin-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of diethylenetriamine with urea under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted imidazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions include substituted imidazolidinones, amine derivatives, and other functionalized compounds. These products have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
1-(2-Aminoethyl)imidazolidin-2-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- Imidazolidinyl urea
- 2-Butanone oxime
- N-Aminoethylpiperazine
- Imidazolidine
- 2-Ethylimidazole
- 1,3-Dimethyl-2-imidazolidinone
- 2-(2-Aminoethylamino)ethanol
- 2-Imidazolidone
- 1-Ethylimidazole
- 3-Aminoacetophenone
Uniqueness
1-(2-Aminoethyl)imidazolidin-2-one hydrochloride is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
1-(2-aminoethyl)imidazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O.ClH/c6-1-3-8-4-2-7-5(8)9;/h1-4,6H2,(H,7,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHGRVITJTWXGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108723-52-0 |
Source
|
Record name | 1-(2-Aminoethyl)-2-imidazolidinone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108723520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-AMINOETHYL)-2-IMIDAZOLIDINONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D9P45VM49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.